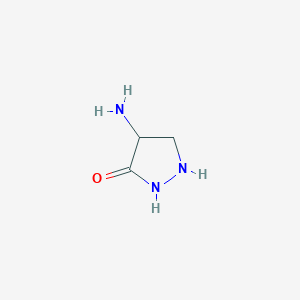![molecular formula C13H9BrF2O B13511504 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-bromomethylphenol, which is then reacted with 2,3-difluorobenzene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and coupling reactions, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, resulting in the formation of corresponding oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Major Products Formed:
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Corresponding oxidized phenoxy compounds.
Aplicaciones Científicas De Investigación
1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluorobenzene moiety contributes to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
1-(Bromomethyl)-4-phenoxybenzene: Similar structure but lacks the difluorobenzene moiety.
4-Phenoxybenzyl bromide: Another related compound with similar reactivity but different substitution pattern.
Uniqueness: 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene is unique due to the presence of both bromomethyl and difluorobenzene groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H9BrF2O |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)phenoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 |
Clave InChI |
QYJKCNZGMKMIHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)







![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)
